5-(2-bromoethyl)-1-ethyl-1H-imidazole

Synthetic Chemistry Reaction Kinetics Leaving-Group Ability

5-(2-Bromoethyl)-1-ethyl-1H-imidazole (CAS 1466739-88-7) is a disubstituted imidazole building block featuring an N1-ethyl group and a C5-bromoethyl side chain. With a molecular formula of C₇H₁₁BrN₂ and a molecular weight of 203.08 g/mol, its structure is confirmed by the SMILES string CCN1C(CCBr)=CN=C1.

Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
Cat. No. B15329970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromoethyl)-1-ethyl-1H-imidazole
Molecular FormulaC7H11BrN2
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CCBr
InChIInChI=1S/C7H11BrN2/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4H2,1H3
InChIKeyLWKGGXPGJYCQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromoethyl)-1-ethyl-1H-imidazole: Chemical Identity and Procurement-Ready Properties


5-(2-Bromoethyl)-1-ethyl-1H-imidazole (CAS 1466739-88-7) is a disubstituted imidazole building block featuring an N1-ethyl group and a C5-bromoethyl side chain . With a molecular formula of C₇H₁₁BrN₂ and a molecular weight of 203.08 g/mol, its structure is confirmed by the SMILES string CCN1C(CCBr)=CN=C1 . The compound is supplied at 98% purity and is intended for research and further manufacturing use only, with recommended storage at 2–8°C under dry, sealed conditions .

Why 5-(2-Bromoethyl)-1-ethyl-1H-imidazole Cannot Be Replaced by Its Chloroethyl Analog


In nucleophilic substitution reactions—the primary transformation mode for this alkyl-halide-functionalized building block—the nature of the halogen leaving group profoundly impacts reaction kinetics. The bromoethyl side chain of the target compound offers a quantifiable reactivity advantage over its chloroethyl analog. The carbon–bromine bond (bond dissociation energy ≈ 292 kJ/mol for R–Br) is weaker and more readily cleaved than the carbon–chlorine bond (≈ 351 kJ/mol for R–Cl) . In practice, primary alkyl bromides undergo Sₙ2 displacement approximately 30- to 50-fold faster than the corresponding chlorides under identical conditions . This intrinsic difference means that substituting the bromoethyl handle with a chloroethyl variant will fundamentally alter reaction rates and yields, undermining the reproducibility of synthetic protocols optimized for the bromo precursor.

Quantitative Differentiation Evidence for 5-(2-Bromoethyl)-1-ethyl-1H-imidazole


Leaving-Group Reactivity: Bromoethyl vs. Chloroethyl in Nucleophilic Displacement

The target compound’s 5-(2-bromoethyl) substituent provides a kinetically superior leaving group compared to the 5-(2-chloroethyl) alternative. The C–Br bond dissociation energy is approximately 292 kJ/mol versus ~351 kJ/mol for the C–Cl bond . Standard Sₙ2 rate comparisons for primary alkyl halides show that ethyl bromide reacts 30–50 times faster than ethyl chloride, a differential attributed to bromide’s lower bond strength and better polarizability . This class-level principle is directly transferable to imidazole-substituted ethyl halides, where the bromoethyl handle ensures faster coupling, higher conversion, and milder reaction conditions.

Synthetic Chemistry Reaction Kinetics Leaving-Group Ability

Lipophilicity and Permeability: LogP Advantage Over the N-Methyl Analog

The N1-ethyl substituent on the target compound elevates its lipophilicity compared to the N1-methyl analog 5-(2-bromoethyl)-1-methyl-1H-imidazole. The measured LogP for the target compound is 1.84 . While an exact experimental LogP for the N-methyl analog is not available in the current literature, the principles of homologous series indicate that each additional methylene unit increases LogP by approximately 0.5 units. This predicted LogP difference of ~0.5 suggests superior membrane permeability for the N-ethyl derivative, which can be advantageous in cell-based assays or when the building block is incorporated into medicinal chemistry leads requiring balanced lipophilicity.

Physicochemical Profiling Drug Design ADME

Topological Polar Surface Area (TPSA) Favorability for CNS Drug-Likeness

The target compound possesses a topological polar surface area (TPSA) of 17.82 Ų . This value is well below the empirically derived threshold of <60 Ų for favorable central nervous system (CNS) penetration [1]. In contrast, analogs containing larger polar substituents (e.g., those converted to amine or alcohol derivatives) would have significantly higher TPSA, potentially exceeding the CNS-penetrant cutoff. The extremely low TPSA of 5-(2-bromoethyl)-1-ethyl-1H-imidazole suggests that molecular scaffolds derived from it are inherently predisposed toward CNS accessibility, a critical consideration for neuroscience-focused medicinal chemistry programs.

Medicinal Chemistry CNS Drug Design Physicochemical Descriptors

Optimal Research and Industrial Application Scenarios for 5-(2-Bromoethyl)-1-ethyl-1H-imidazole


Accelerated Synthesis of Imidazole-Containing Bioactive Conjugates via Sₙ2 Chemistry

The compound's bromoethyl handle permits rapid, high-yielding nucleophilic displacement reactions, enabling efficient conjugation with amine-, thiol-, or alcohol-bearing pharmacophores. As established in Section 3, the bromo leaving group provides a ~30- to 50-fold kinetic advantage over chloro analogs . This is particularly valuable in parallel synthesis or high-throughput chemistry workflows where reaction speed and conversion directly dictate library production rates.

Design and Synthesis of CNS-Penetrant Probe Molecules

With a TPSA of 17.82 Ų—far below the 60 Ų CNS-penetration threshold—this building block is ideally suited for constructing small-molecule probes targeting CNS enzymes or receptors . The N-ethyl group further contributes favorable LogP (1.84), balancing the lipophilicity needed for passive brain penetration without exceeding the commonly cited Lipinski upper limit (LogP <5) for drug-likeness [1].

Medicinal Chemistry Optimization of Imidazole-Based Kinase Inhibitors

The defined substitution pattern (N1-ethyl, C5-bromoethyl) positions the compound as a privileged intermediate for synthesizing kinase inhibitor analogs. The bromoethyl group serves as a versatile synthetic handle for introducing diverse amine, ether, or aryl motifs via palladium-catalyzed cross-coupling or direct alkylation. The increased reactivity of the bromide over chloride ensures compatibility with late-stage functionalization strategies where mild conditions are essential to preserve sensitive functional groups.

Reliable Stock Procurement for Multi-Step Synthesis Campaigns

The compound is commercially available at 98% purity with defined storage conditions (sealed, dry, 2–8°C), as documented by vendor ChemScene . The availability of consistent, high-purity material reduces variability in multi-step synthetic routes, supporting reproducible process development and minimizing the need for re-optimization due to impurity-driven side reactions. This logistical reliability, combined with the quantifiable reactivity advantages detailed in Section 3, makes it a preferred choice over less well-characterized or lower-purity analogs.

Quote Request

Request a Quote for 5-(2-bromoethyl)-1-ethyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.